molecular formula C15H23NO3 B2802479 tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate CAS No. 1322200-76-9

tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B2802479
CAS No.: 1322200-76-9
M. Wt: 265.353
InChI Key: BHMHJQRNSOOLTO-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, “tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate” could potentially be investigated for similar activities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted carbamates.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxyphenyl group provides additional reactivity and selectivity in chemical reactions compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-7-9-12(18-6)10-8-11/h7-10H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHJQRNSOOLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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